molecular formula C15H15N3O B1474357 1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridin-4-amine CAS No. 1801335-41-0

1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridin-4-amine

Cat. No. B1474357
CAS RN: 1801335-41-0
M. Wt: 253.3 g/mol
InChI Key: YEKDJPFDZPTODT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, an improved process for the synthesis of 1-(4-methoxyphenyl)ethylamine and its isomers has been reported . Another study describes the synthesis of 1,8-naphthyridines, which include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with NaN3 or Me3SiN3 under microwave irradiation gives 3- and 4-amino-1,8-naphthyridin-2(1H)-ones in 30–96% overall yield. The reaction proceeds via cycloaddition–ring expansion with rearrangement .

Scientific Research Applications

Synthesis Techniques and Chemical Structures

New Three-Component Glyoxylation-Decarbonylative Stille Coupling Sequence : A study presented a novel synthesis approach involving a glyoxylation-decarbonylative Stille coupling sequence. This method was applied to compounds including 1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine, showcasing a pathway to acyl heterocycles under mild conditions without the need for Lewis acid (Tasch et al., 2010).

Crystal and Molecular Structure Analysis : Research on the crystal and molecular structures of related compounds, such as 2,6-Dibenzyl-1,2,3,5,6,7-hexahydro-2,4,6,8-tetraaza-s-indacene derivatives, provided insights into their centrosymmetric and S-shaped structures. These studies contribute to understanding the molecular arrangements and potential reactivity of similar compounds (Gasser & Stoeckli-Evans, 2004).

Potential Applications

Anticancer Activity of Pyrrolyl-Pyridine Derivatives : A notable application involves the synthesis of pyrrolyl-pyridine heterocyclic compounds, which demonstrated significant anticancer activity. The study synthesized various derivatives and screened them for their efficacy against cancer cell lines, indicating the potential of these compounds in cancer therapy (Mallisetty et al., 2023).

Receptor Binding Assays : Another research focused on synthesizing pyrazolo[1,5-α]pyridines derivatives, including those with a 4-methoxybenzyl component, for in vitro receptor binding assays. These compounds were evaluated for their affinity to dopamine receptors, showcasing their potential in neurological research (Guca, 2014).

Synthetic Routes to Pyrrolidinones and Pyrroles : Pyrrole derivatives, fundamental to biological molecules like heme and chlorophyll, are synthesized through condensation reactions. Studies on pyrrole and its derivatives outline various synthetic methods and applications, including in solvents, dyes, and as precursors to more complex structures (Anderson & Liu, 2000).

properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]pyrrolo[2,3-b]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-19-12-4-2-11(3-5-12)10-18-9-7-13-14(16)6-8-17-15(13)18/h2-9H,10H2,1H3,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEKDJPFDZPTODT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=CC3=C(C=CN=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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